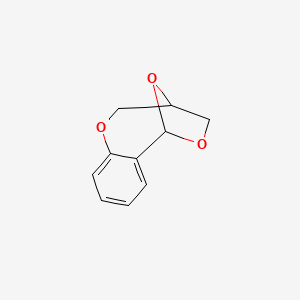
3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine is an organic compound with a unique structure that includes both an epoxide and a benzodioxocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with epichlorohydrin in the presence of a base to form the epoxide ring, followed by cyclization to form the benzodioxocine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Applications De Recherche Scientifique
3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine involves its interaction with specific molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one: Another compound with a similar ring structure but containing sulfur and nitrogen atoms.
2-Formyl-3,4-dihydro-2H-pyran: A compound with a similar dihydro structure but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
8,12,13-trioxatricyclo[8.2.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C10H10O3/c1-2-4-9-8(3-1)10-12-6-7(13-10)5-11-9/h1-4,7,10H,5-6H2 |
Clé InChI |
KJISXZFEENNRJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC3=CC=CC=C3C(O1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide](/img/structure/B12460080.png)

![N-(2,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide (non-preferred name)](/img/structure/B12460090.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
![2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12460101.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460112.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460125.png)
![3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12460135.png)
![ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12460143.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12460150.png)
![Ethyl 1-{[(phenylcarbonyl)amino]methyl}piperidine-4-carboxylate](/img/structure/B12460153.png)
![N,N'-ethane-1,2-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B12460154.png)
![2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12460168.png)
![2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12460171.png)
